molecular formula C14H11Cl2NO3S2 B2641365 Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-64-2

Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No.: B2641365
CAS No.: 477887-64-2
M. Wt: 376.27
InChI Key: LFPXYQXNXWBTPU-UHFFFAOYSA-N
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Description

“Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound . It is available for purchase from various chemical suppliers .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and flash point. The search results indicate that the density of “this compound” is approximately 1.5±0.1 g/cm3 and its boiling point is approximately 550.7±50.0 °C at 760 mmHg .

Scientific Research Applications

Genotoxic and Carcinogenic Potential Assessment

Thiophene derivatives, including those similar in structure to the compound , have been evaluated for their genotoxic, mutagenic, and carcinogenic potentials. A study by Lepailleur et al. (2014) used in vitro and in silico methodologies to assess the toxicological profiles of these compounds. The research aimed to understand structure-toxicity relationships, employing tests such as the Ames test and Comet assay to evaluate DNA damage and mutagenic effects. This research is significant within the realm of chemical safety and environmental health, contributing to the body of knowledge that informs regulatory standards for chemical use.

Novel Synthesis and Characterization

The synthesis and molecular characterization of novel thiophene-containing compounds have been a focus of several studies. For example, Mabkhot et al. (2016) detailed the synthesis, molecular structure optimization, and cytotoxicity assay of a new thiophene derivative. The study provided insights into the compound's molecular structure through X-ray crystallography and explored its cytotoxic effects against cancer cell lines, illustrating the potential therapeutic applications of thiophene derivatives in cancer research.

Innovative Routes to Thiophene Derivatives

The development of new synthetic routes to thiophene derivatives is crucial for expanding their applications in materials science and pharmaceuticals. Research by Nedolya et al. (2017) introduced a novel approach to synthesizing multisubstituted thiophenes, demonstrating the versatility and efficiency of their method. Such advancements in synthetic chemistry enable the exploration of thiophene derivatives with unique properties, opening up new avenues for research and application.

Antimicrobial and Antifungal Applications

Thiophene derivatives have shown promise in antimicrobial and antifungal applications, as evidenced by studies on their efficacy against various pathogens. The synthesis and antimicrobial activity evaluation of Schiff bases derived from thiophene compounds, as reported by Arora et al. (2013), highlight the potential use of these compounds in developing new antimicrobial agents. Such research is pivotal in the fight against drug-resistant bacteria and fungi, contributing to the development of novel therapeutic strategies.

Mechanism of Action

Target of Action

The primary target of Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is the cyclin-dependent kinase 2 (CDK2). CDK2, in complex with its cyclins (cyclin A and cyclin E), is known to regulate the cell cycle at the G1/S transition .

Mode of Action

This compound: interacts with CDK2, inhibiting its activity. This interaction disrupts the normal cell cycle progression, particularly at the G1/S transition .

Biochemical Pathways

The inhibition of CDK2 by This compound affects the cell cycle pathway, leading to a halt in cell division. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The result of the action of This compound is the inhibition of cell division, leading to cell death. This compound has been screened for its in vitro anti-breast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity .

Properties

IUPAC Name

methyl 3-[[2-(2,3-dichlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S2/c1-20-14(19)13-9(5-6-21-13)17-11(18)7-22-10-4-2-3-8(15)12(10)16/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPXYQXNXWBTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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